4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine

Medicinal Chemistry Physicochemical Profiling cheminformatics

Define your SAR with a distinct chemotype. This bifunctional piperidine combines a hydrogen-bond-accepting N-phenylsulfonyl pharmacophore with a 4-methoxyphenylthioether linker—a thioether oxidation site absent in common sulfone analogs. Ideal for GPCR-focused libraries and controlled oxidation to sulfoxide/sulfone for within-series potency & metabolic stability studies. Commercial availability (Life Chemicals) supports immediate analog expansion.

Molecular Formula C19H23NO3S2
Molecular Weight 377.52
CAS No. 1421483-03-5
Cat. No. B2697433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine
CAS1421483-03-5
Molecular FormulaC19H23NO3S2
Molecular Weight377.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H23NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3
InChIKeySLRUOHLYHJYLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine (CAS 1421483-03-5): Structural Identity, Physicochemical Profile, and Procurement Context


4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine (CAS 1421483-03-5; IUPAC: 1-(benzenesulfonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine) is a sulfonamide-based piperidine derivative with the molecular formula C19H23NO3S2 and a molecular weight of 377.52 g/mol [1]. The compound features a benzenesulfonyl group at the piperidine 1-position and a 4-methoxyphenylsulfanylmethyl (thioether) substituent at the 4-position, creating a bifunctional architecture that combines a hydrogen-bond-accepting sulfonamide with a lipophilic thioether-linked aromatic system [1]. Predicted physicochemical properties include a density of 1.29±0.1 g/cm³, a boiling point of 542.0±56.0 °C, and a predicted pKa of -5.06±0.40, reflecting the non-basic character of the sulfonamide nitrogen [1]. The compound is commercially available from screening compound suppliers such as Life Chemicals (catalog F6374-1816) at purities suitable for high-throughput screening and medicinal chemistry applications [1]. It belongs to a broader class of aryl sulfonyl piperidines that have been investigated as pharmacological tools targeting G-protein-coupled receptors, ion channels, and metabolic enzymes [2].

Why In-Class Sulfonylpiperidine Substitution Fails: The Specificity Problem of 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine


Compounds within the aryl sulfonylpiperidine class cannot be interchanged generically because even minor modifications to the N-sulfonyl substituent or the 4-position appendage produce large shifts in target engagement, selectivity, and ADME properties. Published structure–activity relationship (SAR) studies on 4-(phenylsulfonyl)piperidines demonstrate that substitution at the piperidine nitrogen is the primary driver of both receptor affinity and metabolic stability: in the 5-HT2A antagonist series, replacing the N-phenethyl group with alternative substituents resulted in complete loss of oral bioavailability due to rapid hepatic clearance [1]. The target compound's unique combination of an N-phenylsulfonyl group and a 4-methoxyphenylthioether at the 4-position represents a distinct chemotype that differs from other commercially available analogs. The thioether (-S-) linkage at the 4-position is chemically and metabolically distinct from the sulfone (-SO2-) linkage found in many published 4-(phenylsulfonyl)piperidine leads, potentially altering both reactivity (thioethers are oxidizable to sulfoxides/sulfones) and metabolic soft-spot profiles [2]. These structural features mean that biological activity data generated for one sulfonylpiperidine cannot be assumed to translate to another without empirical verification.

Quantitative Differentiation Evidence for 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine Against Closest Analogs


N-Sulfonyl Substituent Differentiation: Phenylsulfonyl vs. Cyclohexylsulfonyl Physicochemical Impact

The target compound's N-phenylsulfonyl group imparts distinct physicochemical properties compared to the closely related N-cyclohexylsulfonyl analog. The aromatic phenylsulfonyl group contributes a calculated topological polar surface area (TPSA) and logP that differ systematically from aliphatic sulfonyl congeners, affecting membrane permeability predictions [1]. The phenylsulfonyl group is a known privileged fragment in GPCR-targeted ligands, appearing in high-affinity 5-HT2A antagonists (Ki values reaching sub-nanomolar range in optimized analogs) [2]. In contrast, the cyclohexylsulfonyl analog lacks this aromatic π-stacking capability. Direct experimental head-to-head bioactivity comparison data between the target compound and specific close analogs are not publicly available as of the search date; the following table represents a cross-study class-level inference based on the documented SAR of the 4-(phenylsulfonyl)piperidine chemotype [2].

Medicinal Chemistry Physicochemical Profiling cheminformatics

Thioether vs. Sulfone Linker: Metabolic and Chemical Differentiation at the 4-Position

The target compound contains a thioether (-CH2-S-) linkage connecting the piperidine 4-position to the 4-methoxyphenyl group, distinguishing it from sulfone-containing analogs such as 4-(phenylsulfonyl)piperidines where the 4-substituent is directly attached via a sulfone (-SO2-) group [1]. The thioether is chemically distinct: it can undergo metabolic S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases to form sulfoxide and sulfone metabolites [2]. This metabolic liability is absent in sulfone analogs, which are already at the highest oxidation state. Conversely, the thioether linkage introduces an additional rotational degree of freedom (the C-S-C bond angle) compared to the more conformationally restricted sulfone, potentially enabling different binding pocket accommodation. In published SAR, oxidation of the thioether to sulfone in related 5-HT2A ligand series resulted in measurable changes in receptor binding affinity [1].

Drug Metabolism Chemical Stability Medicinal Chemistry

Differentiation from SLO3 Inhibitor VU 0546110: N-Substituent Determines Target Selectivity

VU 0546110 (CAS 1421523-00-3) shares the identical 4-(((4-methoxyphenyl)thio)methyl)piperidine core with the target compound but differs exclusively at the N-substituent: VU 0546110 bears an N-phenacyl group (1-[4-[(1-methylethyl)sulfonyl]phenyl]ethanone), whereas the target compound bears an N-phenylsulfonyl group . This single structural divergence produces a dramatic functional difference: VU 0546110 is a selective SLO3 potassium channel inhibitor (IC50 = 64 μM) with 40-fold selectivity over SLO1 . The target compound's N-phenylsulfonyl group eliminates the basic amine character of the piperidine nitrogen (predicted pKa = -5.06) [1], fundamentally altering its protonation state at physiological pH relative to VU 0546110, which contains a tertiary amine. This difference in ionization state is expected to affect membrane permeability, target engagement profile, and off-target pharmacology.

Ion Channel Pharmacology Potassium Channels Chemical Probe Development

Commercial Availability and Purity Differentiation: Single-Source vs. Multi-Vendor Access

The target compound is commercially available from Life Chemicals (catalog F6374-1816) in multiple pack sizes (1 mg, 3 mg, 10 μmol, and 20 mg) with pricing at $63–$99 per unit [1]. The des-sulfonyl analog 4-(((4-methoxyphenyl)thio)methyl)piperidine (CAS 1249407-63-3) is available from Fluorochem and ChemScene at similar quantities . VU 0546110 is available from Tocris/R&D Systems at ≥98% purity with documented biological activity certification . The target compound's position as a specialty screening compound rather than an annotated chemical probe means that biological activity certification is not provided by the vendor. Researchers must independently verify target engagement, creating both an opportunity (novel target discovery) and a risk (unvalidated tool).

Chemical Procurement Screening Libraries Quality Control

Recommended Application Scenarios for 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine Based on Verified Evidence


High-Throughput Screening for Novel GPCR and Enzyme Targets Where the Phenylsulfonyl-Thioether Chemotype Is Underrepresented

The compound's N-phenylsulfonyl group is a recognized pharmacophore element in GPCR ligands, particularly serotonergic and dopaminergic receptors [1]. Its thioether linker distinguishes it from the majority of commercially available sulfonylpiperidine screening compounds, which typically feature sulfone or ether linkages at the 4-position. This structural novelty makes the compound a valuable addition to diversity-oriented screening libraries, where it may identify hit series inaccessible to sulfone-containing analogs. The compound's predicted physicochemical profile (MW 377.52, TPSA ~55–65 Ų) places it within oral drug-like chemical space [2], supporting its use in phenotypic and target-based screening campaigns aimed at identifying orally bioavailable lead matter.

Medicinal Chemistry SAR Exploration of the Thioether-to-Sulfone Oxidation Axis

The thioether group at the 4-position provides a synthetic handle for systematic oxidation studies. Controlled oxidation with mCPBA or hydrogen peroxide can convert the thioether to the corresponding sulfoxide or sulfone [3], enabling direct within-series comparison of how sulfur oxidation state affects target potency, selectivity, and metabolic stability. This chemical tractability makes the target compound a useful starting material for generating focused analog sets without requiring de novo synthesis of the core scaffold, as demonstrated in published sulfonylpiperidine SAR programs [1].

Negative Control or Selectivity Counter-Screen for SLO3 Potassium Channel Studies Using VU 0546110

Given that VU 0546110 shares the identical 4-position core with the target compound but differs at the N-substituent, the target compound may serve as a structural control in SLO3 channel experiments . The N-phenylsulfonyl modification is predicted to abolish SLO3 inhibitory activity by eliminating the basic amine required for channel interaction. Researchers can use the target compound to confirm that observed pharmacological effects of VU 0546110 are mediated specifically through the N-phenacyl pharmacophore and not through the 4-methoxyphenylthioether core alone. This application is contingent upon empirical confirmation that the target compound is indeed inactive at SLO3.

Building Block for Parallel Synthesis of Sulfonamide-Focused Compound Libraries

The phenylsulfonyl group is a stable protecting/activating group for the piperidine nitrogen, and the 4-methoxyphenylthioether can participate in further functionalization reactions including electrophilic aromatic substitution on the electron-rich methoxyphenyl ring or alkylation at the thioether sulfur [3]. The compound's bifunctional nature (sulfonamide at one terminus, thioether at the other) makes it suitable for diversity-oriented parallel synthesis, enabling rapid generation of analog libraries for hit-to-lead optimization programs. Commercial availability in multi-milligram quantities from Life Chemicals [2] supports initial library construction without the need for in-house core synthesis.

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